2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
Description
The exact mass of the compound 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-[2-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4,8,14H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCQVOYNDWPMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694551 | |
| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-42-3 | |
| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849928-42-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride: Properties, Synthesis, and Applications
Introduction
The 2-amino-1-phenylethanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including adrenergic receptor agonists and antagonists. The introduction of a trifluoromethyl group onto the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, a compound of interest for researchers in drug discovery and development. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide will leverage data from closely related analogs and established principles of organic chemistry and medicinal chemistry to provide a robust and practical resource. The insights provided are intended to guide researchers in the synthesis, characterization, and potential application of this and similar compounds.
PART 1: Physicochemical and Spectroscopic Properties
The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the title compound is scarce, we can infer its likely properties based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
The properties in the table below are estimated based on the structure of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol and general principles of physical organic chemistry. These values should be considered as a starting point for experimental determination.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C9H11ClF3NO | Based on the structure of the hydrochloride salt. The free base is C9H10F3NO. |
| Molecular Weight | 257.64 g/mol | Calculated for the hydrochloride salt. The free base has a molecular weight of 221.18 g/mol . |
| pKa (Amine) | ~8.5 - 9.5 | The electron-withdrawing trifluoromethyl group at the ortho position will decrease the basicity of the amino group compared to the unsubstituted 2-amino-1-phenylethanol. |
| logP | ~1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity compared to the parent phenylethanolamine. The exact value will be pH-dependent due to the ionizable amino group. |
| Melting Point (°C) | 150 - 170 | Expected to be a crystalline solid with a relatively high melting point, typical for hydrochloride salts of small molecules. For comparison, norphenylephrine hydrochloride has a melting point of 162-164 °C. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form is expected to confer aqueous solubility. The free base is likely to be more soluble in less polar organic solvents. |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. Below are the expected spectral characteristics for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol.
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the amino group. The coupling patterns of the aromatic protons will be complex due to the ortho-substitution. The protons of the amino and hydroxyl groups will likely appear as broad singlets and their chemical shifts will be dependent on the solvent and concentration.
-
13C NMR: The carbon NMR will show distinct signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the two aliphatic carbons of the ethanolamine side chain.
-
19F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the O-H and N-H stretching vibrations (around 3300-3400 cm-1), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1000-1350 cm-1 region).
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]+.
PART 2: Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for biological testing and further development. A common and effective method for the synthesis of 2-amino-1-phenylethanol derivatives is the reduction of an α-aminoketone precursor.
Proposed Synthetic Workflow
The following diagram outlines a plausible synthetic route starting from 2'-(trifluoromethyl)acetophenone.
Caption: Proposed synthetic workflow for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one
-
Dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Add bromine (1.0-1.1 eq) dropwise at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one
-
Dissolve the α-bromoketone from the previous step in a polar aprotic solvent like THF or acetonitrile.
-
Add an excess of an ammonia source, such as a solution of ammonia in methanol or hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by removing the solvent and partitioning the residue between an organic solvent and water.
-
Isolate and purify the aminoketone, which may be handled as its hydrochloride salt to improve stability.
Step 3: Reduction to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol
-
Dissolve the aminoketone in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction carefully with water or dilute acid.
-
Extract the product into an organic solvent, dry, and concentrate to yield the free base of the amino alcohol.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.
PART 3: Chemical Reactivity and Potential Applications in Drug Discovery
The presence of the amino and hydroxyl groups, along with the trifluoromethyl-substituted phenyl ring, defines the chemical reactivity and potential biological activity of this molecule.
Reactivity Profile
-
N-Acylation/Alkylation: The primary amine is nucleophilic and can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
O-Alkylation/Esterification: The secondary alcohol can be alkylated or esterified, although it is less reactive than the amine.
-
Oxidation: The secondary alcohol can be oxidized back to the ketone using mild oxidizing agents.
Potential Applications in Drug Discovery
The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance membrane permeability and metabolic stability.
-
Adrenergic Receptor Modulation: The core phenylethanolamine structure is a classic pharmacophore for adrenergic receptor ligands. The 2-(trifluoromethyl)phenyl moiety could confer unique selectivity or potency for specific adrenergic receptor subtypes.
-
Enzyme Inhibition: Fluorinated compounds are of great interest as enzyme inhibitors.[1] The title compound could be explored as an inhibitor for enzymes where a phenylethanolamine scaffold is known to bind.
-
CNS-active Agents: The increased lipophilicity imparted by the CF3 group may enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for CNS-targeted therapies.
The incorporation of fluorine in drug design is a well-established strategy to improve the metabolic stability and binding affinity of drug candidates.[1]
PART 4: Handling, Safety, and Analytical Methods
Safety and Handling
While specific toxicity data for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is not available, compounds with similar structures are known to be irritants. For instance, 2-amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is classified as causing skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound with care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Analytical Quality Control
To ensure the quality and purity of the synthesized compound, the following analytical methods are recommended.
| Analytical Method | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).Flow Rate: 1.0 mL/min.Detection: UV at 254 nm. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | 1H, 13C, and 19F NMR in a suitable deuterated solvent (e.g., D2O, DMSO-d6). |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | High-resolution mass spectrometry (HRMS) for accurate mass determination. |
| Melting Point Analysis | Assessment of purity. | A sharp melting point range is indicative of high purity. |
Conclusion
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is a promising building block for medicinal chemistry research, combining the privileged phenylethanolamine scaffold with the modulating effects of an ortho-trifluoromethyl group. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The proposed synthetic route and analytical methods offer a practical starting point for researchers. Further investigation into the biological activity of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
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PubChem. 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride. [Link]
-
Carl Roth. Safety Data Sheet: 2-Phenylethanol. [Link]
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Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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Discovery and history of "2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride"
An In-depth Technical Guide to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, a fluorinated phenylethanolamine derivative of significant interest in medicinal chemistry and drug development. While a detailed historical account of its specific initial discovery is not prominently documented in publicly accessible literature, this document elucidates its scientific importance by examining its structural components: the privileged phenylethanolamine scaffold and the strategically incorporated trifluoromethyl group. This guide details plausible synthetic routes based on established chemical methodologies, discusses its physicochemical properties, and explores its potential applications as a sophisticated building block for novel therapeutic agents. The content is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound's role in modern pharmaceutical science.
Introduction: A Synthesis of a Privileged Scaffold and a Powerful Functional Group
The scientific narrative of a compound like 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is best understood not through a single discovery event, but through the convergence of two fundamental concepts in medicinal chemistry: the utility of the phenylethanolamine core and the transformative influence of fluorine chemistry.
The Phenylethanolamine Core: A Foundation of Biological Activity
The 2-amino-1-phenylethanol structure is a cornerstone of pharmacology.[1] It serves as the foundational framework for a vast array of biologically active molecules, including endogenous neurotransmitters like norepinephrine and numerous synthetic drugs. Its inherent ability to interact with biological targets, particularly G-protein coupled receptors, has made it a "privileged scaffold" in drug discovery.[2] Derivatives of this structure are utilized in therapeutics for conditions ranging from hypertension and asthma to central nervous system disorders.[2][3] The chirality of the hydroxyl-bearing carbon is often critical for stereospecific interactions with biological receptors, making the synthesis of optically active phenylethanolamines a key objective in pharmaceutical manufacturing.[4][5]
The Trifluoromethyl Group: A Tool for Molecular Engineering
The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) moiety, into organic molecules is a proven strategy for enhancing pharmacological properties.[6] The CF₃ group is a powerful modulator of a molecule's physical and biological characteristics for several reasons:
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6]
-
Modified Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH and influencing its binding to target proteins.
-
Receptor Binding: The unique steric and electronic profile of the CF₃ group can lead to new, favorable interactions within a receptor's binding pocket, potentially increasing potency and selectivity.
The placement of the CF₃ group at the ortho-position of the phenyl ring in the target molecule is a deliberate design choice, intended to exert a profound electronic and steric influence on the molecule's conformation and interactions.
Synthesis and Manufacturing
The synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride can be achieved through several established chemical pathways. The choice of route often depends on the availability of starting materials, desired stereochemical control, and scalability. The final step typically involves the formation of the hydrochloride salt to improve the compound's stability, crystallinity, and handling characteristics.[6]
Retrosynthetic Analysis and Key Strategies
A logical retrosynthetic analysis points to two primary precursor types: an α-amino ketone or a substituted styrene oxide. This leads to two common and reliable synthetic strategies.
Caption: Retrosynthetic analysis of the target compound.
Route A: Reduction of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone
This is arguably the most direct and widely used method for creating phenylethanolamines. The synthesis begins with a suitable starting material, such as 2-(trifluoromethyl)acetophenone, which is first halogenated at the α-position and then subjected to amination to yield the α-amino ketone. Subsequent reduction of the ketone functionality provides the desired amino alcohol.
Caption: Synthetic workflow via the α-amino ketone intermediate.
Exemplary Protocol: Synthesis via Route A
This protocol is a representative example based on general laboratory procedures for analogous compounds and should be adapted and optimized with appropriate safety precautions.
-
Step 1: α-Bromination. Dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid. Add bromine (1.0-1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C). Stir the reaction until completion, as monitored by TLC or GC-MS. The reaction is then quenched with a reducing agent like sodium bisulfite solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude α-bromo ketone.
-
Step 2: Amination. The crude α-bromo-2'-(trifluoromethyl)acetophenone is dissolved in a solvent like THF and added slowly to a cooled, concentrated solution of ammonia or hexamethylenetetramine. The mixture is stirred, allowing it to warm to room temperature, and left until the reaction is complete. The resulting α-amino ketone is then isolated via extraction and purification.
-
Step 3: Reduction. The purified α-amino ketone (1.0 eq) is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise. The reaction is stirred for several hours. Upon completion, the reaction is carefully quenched with water, and the pH is adjusted. The product is extracted, and the solvent is removed under reduced pressure.
-
Step 4: Hydrochloride Salt Formation. The resulting free base is dissolved in a non-polar solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise until precipitation ceases. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.[6]
Route B: Ring-Opening of 2-(Trifluoromethyl)styrene Oxide
An alternative strategy involves the nucleophilic ring-opening of an epoxide. This route can offer excellent regioselectivity, with the nucleophile (ammonia) preferentially attacking the less sterically hindered benzylic carbon.
Caption: Synthetic workflow via the epoxide intermediate.
Physicochemical and Safety Data
Quantitative data for this specific compound is primarily available from chemical suppliers. The following table summarizes key information.
| Property | Value | Source |
| CAS Number | Not uniformly assigned; varies by supplier/form | N/A |
| Molecular Formula | C₉H₁₀F₃NO • HCl | [8] |
| Formula Weight | ~257.64 g/mol (as HCl salt) | [8] |
| Appearance | White to off-white solid | N/A |
| Purity (Typical) | ≥95% | [8] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation) | [8] |
Potential Applications in Research and Development
Given its structure, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is a highly valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Chiral Building Block: As a racemic mixture, it can be used to synthesize libraries of compounds for initial screening. More importantly, it can be resolved into its individual (R) and (S) enantiomers, which serve as critical starting materials for the asymmetric synthesis of stereospecifically active drug candidates.[4]
-
Leads for CNS Disorders: The phenylethanolamine scaffold is present in many central nervous system agents. The introduction of a trifluoromethyl group could lead to novel compounds with modified blood-brain barrier permeability and receptor subtype selectivity.
-
Cardiovascular and Metabolic Agents: This class of compounds has been extensively explored for effects on adrenergic receptors, which play key roles in cardiovascular function and metabolism.[3] This scaffold could be used to develop novel agonists or antagonists with improved therapeutic profiles.
Conclusion
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride stands as a testament to modern molecular design. It combines a biologically validated scaffold with a powerful chemical modification tool—the trifluoromethyl group—to create a building block of significant potential. While its own "discovery" may be an incremental step in the evolution of chemical synthesis catalogs, its true value lies in the future discoveries it enables. By understanding its synthesis, properties, and the strategic rationale behind its structure, researchers are well-equipped to leverage this compound in the development of next-generation therapeutics.
References
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Karpenko, Y., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7035. Available at: [Link]
- Furukawa, K., et al. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent EP0924193A1.
-
Wang, L., et al. (2024). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
- Furukawa, K., et al. (2003). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent EP0924194B1.
- Bégué, J. P., & Bonnet-Delpon, D. (2006). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 127(8), 992-1011.
- Furukawa, K., et al. (1995). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent EP0654534A2.
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Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride
Introduction
The chiral 1,2-amino alcohol scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1][2] The title compound, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol, is a valuable chiral building block, with the trifluoromethyl group often enhancing metabolic stability and binding affinity of drug candidates.[3] Achieving high enantiomeric purity is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an in-depth analysis of field-proven asymmetric synthesis protocols for preparing enantiomerically enriched 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. We will move beyond simple step-by-step instructions to explore the causality behind procedural choices, compare different synthetic strategies, and provide detailed, validated protocols suitable for research and development laboratories. The primary focus will be on the asymmetric reduction of the corresponding prochiral α-amino ketone, a robust and widely adopted strategy.
Strategic Overview: Retrosynthetic Analysis
The most direct and convergent approach to the target molecule involves the stereoselective reduction of the ketone moiety in the prochiral precursor, 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one. This strategy places the key stereochemistry-defining step at the end of the synthesis, which is often highly efficient.
Caption: Retrosynthetic approach for the target amino alcohol.
This guide will detail two primary methodologies for this key asymmetric reduction: catalytic reduction with an oxazaborolidine (CBS) catalyst and biocatalytic reduction using whole-cell systems.
Protocol I: Synthesis of the Prochiral Ketone Precursor
A reliable synthesis of the starting material is paramount. This protocol describes the synthesis of 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride from its corresponding α-bromo ketone.
Principle: This two-step protocol involves the displacement of the bromide with an amine source, followed by protonation to form the stable hydrochloride salt. Using ammonium hydroxide provides the amino group directly, avoiding additional protection-deprotection steps that would be necessary with other amine sources.[1]
Step 1: Amination of 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and acetonitrile (MeCN, 4 mL per gram of bromo-ketone).
-
Reaction: Cool the mixture to 0-5 °C using an ice bath. Add 28% aqueous ammonium hydroxide (NH₄OH, 9.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Maturation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. A precipitate will form.
-
Isolation: Filter the resulting slurry and wash the solid cake with methanol (3 x 5 mL per gram of starting material). Dry the solid under vacuum to obtain 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one as a free base.
Step 2: Formation of the Hydrochloride Salt
-
Setup: Suspend the isolated free base (1.0 eq) in methanol (MeOH, 4 mL per gram).
-
Acidification: Slowly add 3 M HCl in MeOH (1.5 eq) to the suspension. The solid will dissolve, and a new precipitate may form.
-
Purification: Stir the mixture for 10 minutes. If desired, the solution can be filtered through a small pad of charcoal to remove colored impurities.
-
Precipitation: Add methyl tert-butyl ether (MTBE, 10 mL per gram of free base) to the filtrate to induce precipitation.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter and wash the solid with MTBE (2 x 2 mL per gram). Dry the product in a vacuum oven at 40 °C to yield 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride.
| Reagent/Material | Molar Eq. | Purity | Typical Yield |
| 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethan-1-one | 1.0 | >97% | - |
| Ammonium Hydroxide (28%) | 9.0 | - | - |
| 3 M HCl in Methanol | 1.5 | - | - |
| Overall Product | - | >98% | 75-85% |
| Caption: Reagent table for the synthesis of the ketone precursor. |
Protocol II: Asymmetric Reduction via CBS Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-established method for the enantioselective reduction of prochiral ketones.[4] It utilizes a chiral oxazaborolidine catalyst, which complexes with borane to create a stereodirecting reducing agent.
Principle of Causality: The chiral oxazaborolidine catalyst forms a Lewis acid-base complex with borane (BH₃). The ketone substrate then coordinates to the boron atom of the catalyst in a sterically controlled manner. The larger substituent of the ketone (the trifluoromethylphenyl group) orients away from the bulky group on the catalyst, exposing one prochiral face of the carbonyl to hydride delivery from the borane. This rigid, chair-like transition state is the key to the high enantioselectivity observed.[4][5]
Caption: Simplified workflow of the CBS reduction cycle.
Experimental Protocol:
-
Catalyst Preparation (In Situ): In a flame-dried, N₂-purged flask, dissolve (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of ketone) and cool to 0 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 M in THF, 1.0 eq) to the catalyst solution. Stir for 15 minutes at 0 °C to allow for the formation of the active catalyst complex.
-
Substrate Addition: In a separate flask, suspend 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes. Slowly add this ketone solution to the catalyst-borane mixture over 1 hour using a syringe pump.
-
Expert Insight: Slow addition is crucial to maintain a low concentration of the free ketone, minimizing the uncatalyzed background reduction which would lead to a racemic product.[4]
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Vigorous hydrogen evolution will occur.
-
Work-up: Warm the mixture to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 M aqueous HCl and wash with ethyl acetate to remove boron-containing byproducts.
-
Isolation: Basify the aqueous layer with 2 M NaOH to pH > 11 and extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the resulting free base in a minimal amount of isopropanol and add a solution of HCl in diethyl ether until the pH is acidic. The hydrochloride salt will precipitate. Filter, wash with cold diethyl ether, and dry to obtain the final product.
Protocol III: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[6] Whole-cell biotransformations using recombinant microorganisms that overexpress specific ketoreductase (KRED) enzymes can achieve exceptional enantioselectivities under mild, aqueous conditions.
Principle of Causality: The enantioselectivity arises from the highly specific, three-dimensional active site of the ketoreductase enzyme. The prochiral ketone binds within this chiral pocket in a preferred orientation, exposing only one of the two carbonyl faces to the enzyme's cofactor (typically NADH or NADPH) for hydride delivery. This substrate-enzyme interaction is analogous to a lock-and-key mechanism, ensuring the formation of a single enantiomer of the alcohol product.[7][8]
Experimental Protocol:
-
Biocatalyst Preparation: Prepare a culture of E. coli cells engineered to overexpress a ketoreductase known to be active on α-amino ketones. Grow the cells to the late-log phase and induce enzyme expression. Harvest the cells by centrifugation and resuspend them to form a concentrated whole-cell catalyst slurry in a phosphate buffer (pH 7.0).
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., a jacketed beaker) at 30 °C, add the phosphate buffer, glucose (as a co-substrate for cofactor regeneration, ~1.5 eq), and the whole-cell catalyst slurry.
-
Substrate Addition: Add 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride (1.0 eq) to the vessel. The reaction pH may need to be adjusted back to ~7.0 with NaOH.
-
Expert Insight: Substrate inhibition can be an issue. For higher concentrations, a fed-batch approach where the substrate is added gradually can significantly improve yields.[8]
-
-
Biotransformation: Gently agitate the mixture and maintain the temperature at 30 °C. Monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up and Isolation:
-
Centrifuge the reaction mixture to pellet the E. coli cells.
-
Extract the supernatant with an organic solvent like ethyl acetate or MTBE.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Salt Formation: Convert the resulting free base to the hydrochloride salt as described in Protocol II, Step 8.
Data Summary and Method Comparison
The choice of synthetic method often depends on factors like available equipment, scale, cost, and desired purity.
| Parameter | Protocol II: CBS Reduction | Protocol III: Biocatalytic Reduction |
| Typical Yield | 80-95%[4] | 70-90% (can be substrate-dependent)[7][9] |
| Enantiomeric Excess | >95% ee is common, up to 99% ee achievable[10] | Often >99% ee[8] |
| Reagents | Organometallic (Borane), cryogenic conditions required | Aqueous buffer, glucose, whole cells |
| Advantages | High yields, well-understood mechanism, rapid reaction times | Extremely high selectivity, "green" process, mild conditions |
| Disadvantages | Air/moisture sensitive reagents, requires anhydrous technique | Requires fermentation capabilities, longer reaction times, potential for substrate/product inhibition |
| Scalability | Well-established for industrial scale | Can be challenging due to large volumes and downstream processing |
| Caption: Comparison of the primary asymmetric synthesis protocols. |
References
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Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions Source: PubMed Central (PMC) URL: [Link]
-
Title: De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol Source: ResearchGate URL: [Link]
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Title: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination Source: PubMed URL: [Link]
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Title: Enzymatic asymmetric synthesis of chiral amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: MDPI URL: [Link]
-
Title: Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc Source: PubMed URL: [Link]
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Title: Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: PubMed URL: [Link]
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Title: Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
- Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: Google Patents URL
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Title: Catalytic Asymmetric Synthesis of α-Amino Acids Source: Chemical Reviews - ACS Publications URL: [Link]
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Title: Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones Source: International Journal for Pharmaceutical Research Scholars URL: [Link]
-
Title: The biological asymmetric reduction route. Source: ResearchGate URL: [Link]
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Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]
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Title: Synthesis of β-trifluoromethyl alcohols Source: Organic Chemistry Portal URL: [Link]
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Title: Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D Source: Semantic Scholar URL: [Link]
-
Title: New Approach Facilitates Chiral Amino Alcohol Synthesis Source: Westlake University News URL: [Link]
-
Title: Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound Source: PubMed Central (PMC) URL: [Link]
-
Title: Biotechnological production of 2-phenylethanol Source: PubMed URL: [Link]
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Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: PubMed Central (PMC) URL: [Link]
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Application Notes and Protocols for Cell-Based Assays Using 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
Introduction: Unveiling the Bioactivity of a Novel Phenylethanolamine Derivative
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is a phenylethanolamine derivative with a chemical structure suggestive of potential interactions with adrenergic and monoaminergic systems. The phenylethanolamine scaffold is a common feature in many endogenous neurotransmitters and synthetic drugs that target G-protein coupled receptors (GPCRs) and monoamine transporters. The presence and position of the trifluoromethyl group can significantly influence the compound's potency, selectivity, and metabolic stability.
These application notes provide a strategic framework and detailed protocols for the initial characterization of this compound's biological activity using a suite of robust cell-based assays. The proposed workflow is designed to first establish a therapeutic window by assessing cytotoxicity and then to elucidate its potential mechanism of action by investigating its effects on key signaling pathways associated with adrenergic and monoaminergic targets. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of novel compounds.
Strategic Workflow for Compound Characterization
A logical and stepwise approach is crucial for the efficient and accurate characterization of a novel compound. We recommend a tiered screening strategy, beginning with broad assessments of cell health and progressing to more specific functional assays.
Figure 1: Recommended workflow for the characterization of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.
PART 1: Initial Toxicity Profiling
Before investigating the functional activity of a compound, it is imperative to determine its effect on cell health. This initial step identifies the concentration range that is non-toxic and suitable for subsequent functional assays, preventing misleading results due to cytotoxicity.
Principle of Cytotoxicity and Viability Assays
Cytotoxicity assays, such as the MTT assay, measure the enzymatic activity of mitochondrial dehydrogenases in viable cells, which reduces a tetrazolium salt to a colored formazan product.[1][2] A decrease in this activity is indicative of cell death or metabolic impairment.[2] Cell viability assays, like the CellTiter-Glo® assay, quantify the amount of ATP present, which is a marker of metabolically active cells.[3][4]
Protocol: MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity.[2]
Materials:
-
HEK293 or CHO-K1 cells
-
Complete cell culture medium (e.g., DMEM or Ham's F-12 with 10% FBS)
-
96-well clear, flat-bottom microplates
-
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm and 630 nm (reference wavelength)
Procedure:
-
Cell Seeding: Seed HEK293 or CHO-K1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 590 nm with a reference wavelength of 620 nm.[6]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method for quantifying ATP, which signals the presence of metabolically active cells.[3]
Materials:
-
HEK293 or CHO-K1 cells
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol, but in opaque-walled plates.
-
Compound Treatment: Treat cells with a serial dilution of the compound and incubate for the desired time.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[3] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[7]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC₅₀ for viability reduction.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Mitochondrial dehydrogenase activity | ATP quantification |
| Detection | Colorimetric | Luminescent |
| Sensitivity | Moderate | High |
| Throughput | High | High |
| Endpoint | Cell metabolic activity | Cell viability |
PART 2: Functional Screening for GPCR Activity
Based on its chemical structure, the test compound is likely to interact with GPCRs, particularly adrenergic receptors. These receptors signal through various second messengers, most commonly cyclic AMP (cAMP) and intracellular calcium.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are classified into α and β subtypes, which couple to different G proteins and downstream signaling cascades.
Figure 2: Simplified signaling pathways of major adrenergic receptor subtypes.
Protocol: cAMP Accumulation Assay
This assay measures changes in intracellular cAMP levels to screen for compounds that modulate Gs- or Gi-coupled receptors.[8][9]
Materials:
-
HEK293 or CHO-K1 cells stably expressing an adrenergic receptor subtype (e.g., β2-adrenergic receptor for Gs, α2-adrenergic receptor for Gi)[10][11]
-
Complete cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., luminescence- or fluorescence-based)
-
Forskolin (for Gi-coupled receptor assays)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells in a 96- or 384-well plate and incubate overnight.
-
Compound Incubation: Wash the cells with assay buffer. Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit.[12] For Gi-coupled receptors, cells are typically stimulated with forskolin to induce cAMP production, and the inhibitory effect of the compound is measured.[9][13]
-
Data Acquisition: Read the plate on a luminometer or fluorometer.
Data Analysis: Generate a dose-response curve by plotting the signal against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol: Calcium Flux Assay
This assay is used to screen for compounds that modulate Gq-coupled receptors by measuring changes in intracellular calcium concentrations.[14][15]
Materials:
-
HEK293 or CHO-K1 cells stably expressing a Gq-coupled adrenergic receptor (e.g., α1-adrenergic receptor)
-
Complete cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (an anion transport inhibitor, may be required for some cell lines)[16]
-
Assay buffer
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)[15]
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C.[16]
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader.[14] Record a baseline fluorescence reading, then add the test compound and immediately begin kinetic measurement of fluorescence intensity over time.[14]
Data Analysis: Analyze the kinetic data to determine the peak fluorescence response. Plot the peak response against the compound concentration to generate a dose-response curve and calculate the EC₅₀.
PART 3: Mechanistic Assays
Following the identification of functional activity in the screening assays, more specific mechanistic studies can be performed to determine the compound's affinity for its target and its effect on neurotransmitter transport.
Protocol: Radioligand Binding Assay
This assay directly measures the affinity of the test compound for a specific receptor by competing with a radiolabeled ligand.[17][18][19]
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Test compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.[20]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.[17]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[17]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the compound concentration to calculate the IC₅₀, which can then be converted to a Ki (inhibition constant).
Protocol: Monoamine Transporter Uptake Assay
This assay assesses the ability of the compound to inhibit the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) by their respective transporters.[21][22]
Materials:
-
HEK293 cells stably expressing a monoamine transporter (DAT, NET, or SERT)[21]
-
Radiolabeled monoamine substrate (e.g., [³H]dopamine)
-
Test compound
-
Uptake buffer
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the transporter-expressing cells in a 96-well plate and incubate overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.[23]
-
Uptake Initiation: Add the radiolabeled monoamine substrate to initiate the uptake reaction.[21][23]
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition of uptake at each compound concentration relative to the control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial pharmacological characterization of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. By systematically evaluating its cytotoxicity and then screening for functional activity at adrenergic and monoaminergic targets, researchers can efficiently elucidate the compound's primary mechanism of action. This structured approach, combining initial broad screening with more focused mechanistic studies, is essential for advancing novel compounds through the drug discovery pipeline.
References
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Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. [Link]
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Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 13(7), 426-435. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. [Link]
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Bolia, A., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e799. [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]
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Innoprot. (n.d.). HiTSeeker beta-2 adrenergic receptor Cell Line. [Link]
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Moffat, J. G., et al. (2017). The expanding role of cell-based assays in drug discovery. Nature Reviews Drug Discovery, 16(9), 585-600. [Link]
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protocols.io. (2023). MTT (Assay protocol). [Link]
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Irannejad, R., et al. (2017). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife, 6, e25052. [Link]
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van der Wenden, C. M., et al. (2014). Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. PLoS ONE, 9(2), e88941. [Link]
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Clark, R. B., et al. (2002). Beta(2)-adrenergic receptor lacking the cyclic AMP-dependent protein kinase consensus sites fully activates extracellular signal-regulated kinase 1/2 in human embryonic kidney 293 cells: lack of evidence for G(s)/G(i) switching. Molecular Pharmacology, 62(5), 1094-1103. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
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Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link] (Note: A representative, non-specific YouTube URL is provided as the original link may be transient.)
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ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
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AS ONE INTERNATIONAL. (n.d.). Adrenergic Receptor beta2 HEK293 cell line. [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2747-2753. [Link]
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Madonna, R., et al. (2023). Seeking Novel Personalized and Sex-Specific Strategies for the Prevention and Treatment of Heart Failure Based on the Assessment of β1-Adrenergic Receptor Desensitization: The Contribution to the HEAL ITALIA Project. Journal of Personalized Medicine, 13(3), 486. [Link]
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Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Product Information]. [Link]
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Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Promega Cell Notes, (2), 11-14. [Link]
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Bates, B., et al. (1990). Receptors for monoamines on cultured cells. NIDA Research Monograph, 105, 22-41. [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.15.1-12.15.19. [Link]
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Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]
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Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link] (Note: A representative, non-specific YouTube URL is provided as the original link may be transient.)
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Public Health England. (n.d.). Cell line profile: CHO-K1. [Link]
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- 21. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moleculardevices.com [moleculardevices.com]
- 23. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The guidance provided herein is based on established chemical principles and field-proven insights to ensure robust and reproducible outcomes.
Core Synthesis Overview
The most prevalent and reliable synthetic route to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol is the reduction of the corresponding α-amino ketone, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one (often handled as its hydrochloride salt). This transformation is a critical step where yield can be significantly impacted by the choice of reagents and reaction conditions. The resulting free amine is then typically converted to its hydrochloride salt for improved stability and handling.
Caption: General synthetic pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.
Q1: My overall yield is consistently low (<60%). What are the most common causes and how can I fix them?
Low yield is a frequent issue stemming from several potential root causes, including incomplete reactions, side-product formation, or product loss during workup and purification. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Incomplete Reaction: The reducing agent may not be sufficient or active enough to convert all the starting material.
-
Side-Product Formation: The choice of reducing agent is critical. Highly reactive agents can lead to unwanted byproducts.
-
Troubleshooting: Using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can cause over-reduction of the carbonyl group to a methylene group.[1] A milder, more chemoselective reagent like Sodium Borohydride (NaBH₄) is often preferred for this transformation as it selectively reduces the ketone without affecting the trifluoromethyl group or the aromatic ring.[1][3]
-
-
Degradation During Workup: Amino alcohols can be sensitive to significant pH shifts, which may occur during the quenching and extraction phases.[1]
-
Troubleshooting: Employ a carefully controlled workup procedure. If using NaBH₄ in methanol, the reaction is typically quenched with acetone followed by acidification. Ensure the pH does not become excessively acidic or basic, and minimize the time the product spends in harsh conditions.
-
-
Product Loss During Extraction: The target molecule, being an amino alcohol, possesses high polarity and may have considerable water solubility, leading to poor partitioning into the organic phase during extraction.[2]
-
Troubleshooting: To maximize recovery, perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[2] Saturating the aqueous layer with sodium chloride (brine) can also decrease the product's aqueous solubility and improve extraction efficiency.
-
Caption: Troubleshooting workflow for low yield.
Q2: I am observing a significant amount of an impurity with a different retention time/Rf value. What could it be?
The most probable impurity, aside from unreacted starting material, is the over-reduced product where the alcohol has been converted to a methylene group (CH₂).
-
Cause: This is almost always due to the use of an overly powerful or non-selective reducing agent, such as LiAlH₄, especially if the reaction temperature is not well-controlled.[1]
-
Prevention: The most effective solution is to use Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol. NaBH₄ is highly selective for aldehydes and ketones and will not reduce the resulting alcohol further under standard conditions.
Q3: The final hydrochloride salt is oily or fails to crystallize properly. How can I obtain a solid product?
An oily or non-crystalline product is typically a sign of impurities or residual solvent.
-
Purity of the Free Amine: Ensure the free amine is of high purity before attempting salt formation. If necessary, purify the free amine via column chromatography on silica gel using a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking.
-
Solvent Choice for Salt Formation: The choice of solvent is critical for crystallization. The hydrochloride salt should be insoluble in the chosen solvent. Diethyl ether is a common choice.[4] Dissolve the purified free amine in a minimal amount of a solvent it is soluble in (like ethyl acetate or a small amount of methanol), then add it to a larger volume of a non-polar solvent like diethyl ether or hexane to induce precipitation as the HCl solution is added.
-
Anhydrous Conditions: Ensure all solvents and the HCl solution are anhydrous. Water can interfere with crystallization and lead to a hygroscopic or oily product. Use a commercially available solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether).
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis?
The choice depends on a balance of reactivity, selectivity, and safety. For this specific transformation, Sodium Borohydride (NaBH₄) is highly recommended.
| Reducing Agent | Typical Solvent | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High chemoselectivity for ketones[1], safer and easier to handle, simple workup. | Slower reaction rate compared to LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Highly reactive, fast reaction. | Can cause over-reduction to methylene[1], reacts violently with water, requires strictly anhydrous conditions and a more hazardous quench procedure.[4] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol | Can be selective, often used for deprotection steps.[5] | May require specialized high-pressure equipment, potential for catalyst poisoning. |
Recommendation: Start with Sodium Borohydride for the most reliable and high-yielding results with minimal side-product formation.
Q2: What is the mechanistic basis for the ketone reduction?
The reduction of the ketone proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (e.g., methanol) during the reaction or by acid during the workup to yield the final alcohol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the highest quality of the final product. The information provided herein is curated from established literature and practical laboratory experience.
Introduction to the Synthesis
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is a key chiral building block in the development of various pharmaceutical agents. Its synthesis, while achievable through several routes, presents unique challenges related to side reactions, impurity profiles, and stereochemical control. This guide will focus on the two most prevalent synthetic pathways:
-
The Delépine Reaction Route: A multi-step synthesis starting from an appropriate α-bromo ketone.
-
The α-Amino Ketone Reduction Route: A direct reduction of the corresponding α-amino ketone.
Each pathway has its own set of potential pitfalls. This document aims to provide clear, actionable guidance to overcome these challenges.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address issues you may encounter during your synthesis.
Route 1: The Delépine Reaction Pathway
This synthetic approach typically involves the reaction of 2-bromo-2'-(trifluoromethyl)acetophenone with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[1][2][3] The resulting amino alcohol is then converted to its hydrochloride salt.
Caption: General workflow for the Delépine synthesis route.
Q1: My yield of the hexaminium salt is low, or the reaction seems incomplete. What could be the cause?
A1: Low yields in the formation of the hexaminium salt are often traced back to a few key factors:
-
Reactivity of the Alkyl Halide: While α-bromo ketones are generally reactive, the stability of the starting material, 2-bromo-2'-(trifluoromethyl)acetophenone, can be a concern. Ensure it has been stored properly, protected from moisture and light, as decomposition can occur.
-
Solvent Choice: The reaction is typically performed in a non-polar solvent like chloroform or dichloromethane to facilitate the precipitation of the quaternary ammonium salt as it forms.[1][2] Using a solvent in which the salt is soluble can hinder its isolation and may lead to side reactions.
-
Reaction Time and Temperature: The formation of the hexaminium salt is an SN2 reaction.[2] Ensure the reaction is stirred for a sufficient duration at an appropriate temperature (often room temperature or slightly elevated) to go to completion. Monitoring the reaction by TLC for the disappearance of the starting α-bromo ketone is recommended.
Q2: During the hydrolysis of the hexaminium salt, I'm getting a significant amount of a byproduct, 2-(trifluoromethyl)benzaldehyde. What is happening and how can I prevent it?
A2: The formation of an aldehyde instead of the desired primary amine is a known side reaction in the Delépine synthesis, known as the Sommelet reaction .[3]
-
Causality: The Sommelet reaction can become significant depending on the hydrolysis conditions and the structure of the substrate. It involves a rearrangement and subsequent hydrolysis of the hexaminium salt.
-
Preventative Measures:
-
Strictly Anhydrous Conditions for Salt Formation: Ensure the hexaminium salt formation is carried out under anhydrous conditions. The presence of water can sometimes promote side reactions.
-
Controlled Hydrolysis: The hydrolysis is typically carried out by refluxing the hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.[3] Using aqueous HCl without a co-solvent like ethanol may sometimes favor the Sommelet pathway. Ensure a sufficient excess of acid is used to promote the desired hydrolysis over rearrangement.
-
Caption: Competing Delépine and Sommelet reaction pathways.
Q3: The final product after hydrochloride salt formation is an oil or a sticky solid that is difficult to purify. What are my options?
A3: Obtaining a non-crystalline product suggests the presence of impurities. Here are some purification strategies:
-
Recrystallization:
-
Solvent Screening: A good starting point for recrystallization is a mixed solvent system.[4] For amino alcohol hydrochlorides, consider solvent systems like ethanol/diethyl ether, isopropanol/hexane, or methanol/ethyl acetate. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Column Chromatography: If recrystallization fails, purification of the free base by silica gel chromatography followed by conversion to the hydrochloride salt is a viable option.
-
Free Base Conversion: Before chromatography, neutralize the hydrochloride salt with a base (e.g., NaHCO₃ or a dilute NaOH solution) and extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Chromatography Conditions: Use a mobile phase system such as dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (e.g., 1%) to prevent tailing of the amine on the silica gel.
-
Route 2: α-Amino Ketone Reduction Pathway
This pathway involves the reduction of 2-amino-2'-(trifluoromethyl)acetophenone hydrochloride to the desired amino alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes.
Caption: General workflow for the α-amino ketone reduction route.
Q1: I am observing the formation of diastereomers. How can I control the stereochemistry of the reduction?
A1: The reduction of the prochiral ketone in 2-amino-2'-(trifluoromethyl)acetophenone creates a new stereocenter at the alcohol position. If the starting material is racemic, you will obtain a mixture of diastereomers. If you start with an enantiomerically pure α-amino ketone, you will still likely get a mixture of diastereomers (syn and anti).
-
Causality: The stereochemical outcome of the reduction is determined by the direction of hydride attack on the carbonyl group. This can be influenced by steric hindrance and chelation effects.
-
Strategies for Stereocontrol:
-
Chelation-Controlled Reduction: The presence of the adjacent amino group can allow for chelation with certain reducing agents, directing the hydride attack from a specific face. Using a protecting group on the amine, such as a Boc group, can influence the stereochemical outcome.[5] Reductions with reagents like LiAlH(O-t-Bu)₃ under specific conditions have been shown to favor chelation control.[5]
-
Steric-Controlled (Felkin-Anh) Reduction: In the absence of strong chelation, the Felkin-Anh model can predict the major diastereomer. Bulky reducing agents will preferentially attack from the less sterically hindered face.
-
Chiral Reducing Agents: For asymmetric reduction, employing a chiral reducing agent or a catalyst system like a chiral oxazaborolidine can provide high enantioselectivity.
-
Q2: My reaction is sluggish, or I'm seeing incomplete conversion. What are the common reasons?
A2: Incomplete reduction can be due to several factors:
-
Reagent Stoichiometry and Quality: Ensure that a sufficient excess of the reducing agent (e.g., NaBH₄) is used. Sodium borohydride can decompose in acidic or neutral aqueous solutions, so the reaction is typically run in an alcohol solvent (like methanol or ethanol) or under basic conditions. Verify the quality of your reducing agent.
-
Temperature: While NaBH₄ reductions are often carried out at room temperature or 0 °C, very low temperatures can significantly slow down the reaction rate.
-
pH of the Reaction Mixture: If starting with the hydrochloride salt of the amino ketone, the acidic nature might decompose some of the NaBH₄. It can be advantageous to neutralize the starting material or use a buffered system.
Q3: I'm concerned about over-reduction of the carbonyl group to a methylene group (-CH₂-). Is this a significant risk with NaBH₄?
A3: Over-reduction of a ketone to a methylene group is generally not a concern with sodium borohydride. NaBH₄ is a mild reducing agent and is not strong enough to reduce alcohols or their intermediates further to alkanes under standard conditions.[6] More powerful reducing agents like LiAlH₄ under harsh conditions would be required for such a transformation.
Purification and Analysis
Table 1: Common Impurities and Their Potential Sources
| Impurity | Potential Source(s) | Suggested Analytical Method |
| 2-Bromo-2'-(trifluoromethyl)acetophenone | Incomplete reaction in the Delépine synthesis. | HPLC, GC-MS |
| 2-(Trifluoromethyl)benzaldehyde | Sommelet side reaction in the Delépine synthesis. | HPLC, GC-MS, ¹H NMR |
| 2-Amino-2'-(trifluoromethyl)acetophenone | Incomplete reduction of the starting material. | HPLC, TLC |
| Diastereomeric impurities | Non-selective reduction of the α-amino ketone. | Chiral HPLC, ¹H NMR |
Table 2: Recommended Analytical Methods
| Analytical Technique | Purpose | Typical Conditions |
| Reverse-Phase HPLC | Purity assessment and quantification of impurities. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol. Detection: UV at 254 nm. |
| Chiral HPLC | Determination of enantiomeric excess and separation of diastereomers. | Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA or AD-H).[7] Mobile Phase: Hexane/Isopropanol with a small amount of an amine or acid modifier.[7] Detection: UV at 254 nm. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Solvent: D₂O, DMSO-d₆, or CD₃OD. The chemical shifts will be pH-dependent.[8][9] |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of unknown impurities (often coupled with LC). | ESI+ mode will show the [M+H]⁺ ion for the free base. |
Experimental Protocols
Protocol 1: Synthesis via Delépine Reaction (General Procedure)
-
Hexaminium Salt Formation: Dissolve 2-bromo-2'-(trifluoromethyl)acetophenone in chloroform. Add an equimolar amount of hexamethylenetetramine and stir the mixture at room temperature for 12-24 hours. The hexaminium salt will precipitate out of the solution.[1] Filter the solid, wash with cold chloroform, and dry under vacuum.
-
Hydrolysis: Suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for 4-8 hours.[3]
-
Work-up and Isolation: After cooling, the reaction mixture may deposit ammonium chloride, which can be filtered off. The filtrate is then concentrated under reduced pressure. The residue is taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 10 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude free base of the amino alcohol.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.[10] The resulting solid is filtered, washed with the solvent, and dried to yield 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.
Protocol 2: Reduction of α-Amino Ketone (General Procedure)
-
Reaction Setup: Dissolve 2-amino-2'-(trifluoromethyl)acetophenone hydrochloride in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride in portions to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5-3 equivalents).
-
Reaction Monitoring and Quench: Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed. Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).
-
Work-up and Isolation: Concentrate the reaction mixture to remove the bulk of the organic solvent. Adjust the pH to basic (pH > 10) with NaOH solution and extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate to obtain the crude free base.
-
Purification and Salt Formation: The crude product can be purified by recrystallization or column chromatography as described previously. The purified free base is then converted to the hydrochloride salt as described in Protocol 1.
References
- Passera, S., & Mezzetti, A. (2020). Catalytic Asymmetric Reduction of Ketones. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
Organic Chemistry Portal. Delépine Reaction. [Link]
- Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. (2022).
-
Wikipedia. Delépine reaction. [Link]
- Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed.
- Phenomenex.
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Semantic Scholar. (2022).
- Hwang, S., & et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-110.
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7088. (2022).
-
SpectraBase. 2-Amino-1-phenyl-ethanol - 13C NMR. [Link]
- University of Rochester, Department of Chemistry.
- BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines. The Journal of Organic Chemistry.
- Crystalliz
- Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis.
- eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- Supporting Information for Asymmetric Transfer Hydrogenation of Aryl Ketones. The Royal Society of Chemistry.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- 2′-Amino-5′-bromoacetophenone.
- Sigma-Aldrich. 2-Amino-1-phenylethanol 98%.
- Synthesis and Behavior of Hexamethylenetetramine-Based Ionic Liquids.
- BenchChem.
- Reddit.
- Supporting information for - The Royal Society of Chemistry
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures.
- 2-Bromo-1-phenylethanone.
- Chemistry LibreTexts. 22.
- Reddit.
- Amino acids: Aspects of impurity profiling by means of CE.
- Inhibition aspects of the bioconversion of L-phenylalanine to 2-phenylethanol by Saccharomyces cerevisiae.
Sources
- 1. Delepine reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
Welcome to the dedicated support center for analytical challenges related to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride . This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and validating analytical methods for this compound. We will explore the unique chemical characteristics of this molecule and provide practical, science-driven troubleshooting strategies and FAQs grounded in regulatory expectations.
The inherent properties of this analyte—a primary amine, a chiral center, and a trifluoromethyl group—present a specific set of analytical hurdles. This guide provides in-depth, experience-based solutions to navigate these challenges effectively, ensuring your method validation is robust, reliable, and compliant with global standards such as the ICH Q2(R1) guidelines.[1][2][3]
Section 1: Foundational Knowledge - Understanding the Analyte
A successful method validation begins with a deep understanding of the molecule's behavior.
Q1: What are the key chemical properties of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride that impact its analysis?
A1: Three primary characteristics dictate the analytical strategy:
-
Basic Amino Group: The primary amine is basic and will be protonated at acidic to neutral pH. This makes it highly susceptible to secondary ionic interactions with residual silanol groups on standard silica-based HPLC columns, a primary cause of severe peak tailing.[4][5][6][7]
-
Chiral Center: The molecule possesses a stereogenic center at the carbon bearing the hydroxyl group. This means it exists as a pair of enantiomers. For stereospecific assays, a chiral separation technique is mandatory to quantify each enantiomer.[8][9][10][11]
-
Trifluoromethyl (CF3) Group: This highly electronegative group influences the molecule's overall polarity and can offer unique retention mechanisms. While standard C18 columns are often suitable, stationary phases designed for fluorinated compounds may provide alternative selectivity.[12]
Q2: Why is rigorous method validation based on ICH Q2(R1) essential for this compound?
A2: The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] For a pharmaceutical ingredient, this is non-negotiable. The ICH Q2(R1) guideline provides a harmonized framework for demonstrating that a method is reliable, reproducible, and accurate for its intended use, whether it's for identity, purity, or assay.[1][2][13] Adhering to these guidelines ensures data integrity and is a prerequisite for regulatory submissions to agencies like the FDA and EMA.[3]
Section 2: Troubleshooting Common HPLC Method Validation Problems
This section addresses the most frequent issues encountered during the analysis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.
Problem: Severe Peak Tailing in Reversed-Phase HPLC
Q3: My analyte peak shows significant tailing (USP Tailing Factor > 1.5) on a C18 column. What causes this and how can I achieve a symmetrical peak?
A3: This is the most common problem for this type of molecule. The cause is the interaction between the protonated basic amine of your analyte and deprotonated (negatively charged) silanol groups on the silica surface of the column packing.[4][7] This secondary interaction mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a "tail."
Below is a systematic workflow to diagnose and solve this issue.
Caption: Workflow for Troubleshooting Peak Tailing.
See Protocol 4.1 for a detailed experimental procedure.
Problem: Failure to Resolve Enantiomers
Q4: I am injecting a racemic standard, but I only see one peak on my chiral column. How do I achieve enantiomeric separation?
A4: Chiral separation is highly specific and depends on creating transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). If you see a single peak, it means the required selectivity is absent under your current conditions. Chiral method development is often an empirical screening process.
Key Causality & Solutions:
-
Incorrect Mobile Phase Mode: Many polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) show better selectivity in normal-phase (e.g., Hexane/Ethanol) or polar organic modes (e.g., Acetonitrile/Methanol) rather than reversed-phase.[14] Your analyte, being a salt, may require the polar organic mode.
-
Incompatible CSP: Not all CSPs work for all molecules. The interactions required for separation (hydrogen bonding, π-π interactions, steric hindrance) are specific. You may need to screen different types of CSPs (e.g., polysaccharide, cyclodextrin, zwitterionic).[11][14]
-
Mobile Phase Additives: For basic analytes like yours, adding a small amount of a basic additive (like diethylamine, DEA) to a polar organic mobile phase can dramatically improve peak shape and resolution by competing with the analyte for highly acidic sites on the silica support of the CSP. Conversely, an acidic additive (like formic acid or TFA) can be used.
Refer to Protocol 4.2 for a systematic screening workflow.
Problem: Inconsistent Retention Times and Peak Areas
Q5: My retention times are shifting between injections, and my peak areas are not reproducible, leading to failing System Suitability Tests (SST). What should I investigate?
A5: This points to a lack of method robustness, often related to insufficient control over the mobile phase or system conditions.
Troubleshooting Checklist:
-
Mobile Phase pH Control (Critical): Since your analyte is a basic compound, its retention in reversed-phase HPLC is highly sensitive to mobile phase pH. Small shifts in pH can alter the ionization state of residual silanols, changing retention. Ensure your mobile phase is properly buffered and that the pH is consistently prepared for every run.[7]
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the sequence. An unstable baseline is a key indicator of insufficient equilibration. We recommend flushing with at least 10-20 column volumes of the initial mobile phase.
-
Temperature Fluctuation: HPLC separations are sensitive to temperature. Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C). Fluctuations in ambient temperature can cause retention time drift.
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared, filtered, and thoroughly degassed to prevent bubble formation in the pump, which can cause pressure fluctuations and inconsistent flow rates.[15]
Section 3: Advanced Topics & FAQs
Q6: Should I use HPLC or GC for the analysis of this compound?
A6: HPLC is strongly recommended. The compound is a salt, making it non-volatile. While GC analysis is possible, it would require a derivatization step (e.g., silylation with a reagent like MSTFA) to convert the polar -OH and -NH2 groups into less polar, more volatile TMS-ethers and TMS-amines.[16] This adds complexity, time, and a potential source of variability to the method, which is undesirable for routine QC analysis. HPLC can analyze the compound directly in its salt form.
Q7: How do I properly validate the specificity of my chiral method?
A7: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a chiral method, this means demonstrating:
-
Resolution from the other enantiomer: The primary goal. The resolution factor (Rs) between the two enantiomer peaks should be greater than 1.5.
-
Resolution from impurities and degradants: You must spike your sample with known impurities and potential degradation products to prove they do not co-elute with either of the enantiomers of interest.
-
Placebo/Blank Analysis: An injection of a placebo (all formulation excipients without the active ingredient) or a blank solvent must show no interfering peaks at the retention times of the enantiomers.[17]
Q8: What are the typical ICH acceptance criteria for key validation parameters for an API assay method?
A8: The acceptance criteria should be predefined in your validation protocol.[13] The following table summarizes typical criteria based on ICH guidelines.[1][2]
| Validation Parameter | Purpose | Typical Acceptance Criteria for API Assay |
| Accuracy | Measures the closeness of test results to the true value. | 80-120% of the test concentration. Recovery should be 98.0% to 102.0%. |
| Precision (RSD%) | ||
| Repeatability | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 1.0% for ≥6 replicates. |
| Intermediate | Precision within-laboratory variations (different days, analysts, etc.). | RSD ≤ 2.0%. |
| Linearity | Ability to elicit test results directly proportional to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval providing suitable accuracy, precision, and linearity. | 80% to 120% of the target assay concentration.[2] |
| Specificity | Ability to measure the analyte in the presence of other components. | No interference from blank, placebo, or impurities at the analyte RT. |
Section 4: Key Experimental Protocols
Protocol 4.1: Systematic Approach to Troubleshooting HPLC Peak Tailing
-
Baseline Experiment: Inject the analyte using your current method on a standard C18 column and record the chromatogram, noting the tailing factor.
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase with a pH of 2.8 using 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous and organic components.
-
Equilibrate the column for at least 20 column volumes.
-
Inject the analyte and compare the peak shape to the baseline. This step is often the most effective.[5]
-
-
Column Technology Evaluation:
-
If tailing persists, switch to a modern, high-purity silica column with advanced end-capping or a polar-embedded stationary phase. These are designed to minimize accessible silanol groups.
-
Repeat the analysis with the optimized mobile phase from step 2.
-
-
Competitive Amine Additive:
-
If further improvement is needed, add 0.1% Triethylamine (TEA) to the mobile phase from step 2. TEA is a small basic molecule that will preferentially bind to active silanol sites, effectively shielding them from your analyte.[5]
-
Note: Dedicate a column for use with TEA, as it can be difficult to remove completely.
-
Protocol 4.2: Workflow for Chiral Method Development
Caption: Logical Workflow for Chiral Method Screening.
References
- ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
- MedchemExpress.com.2-Amino-1-phenylethanol | Endogenous Metabolite.
- Sigma-Aldrich.2-Amino-1-phenylethanol 98 7568-93-6.
- Phenomenex.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Element Lab Solutions.Peak Tailing in HPLC.
- Chromatography Online.Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- NIH National Library of Medicine. (2024). Evaluation of stability of (1R,2 S)-(−)
- European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
- Chem-Impex.2-Amino-1-phenylethanol.
- YGC.2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride.
- Chromatography Online. (2023).
- ScienceDirect.
- ResearchGate.Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
- Academic Journals.
- Waters Corporation.Troubleshooting Peak Shape Problems in HPLC.
- Thermo Fisher Scientific.
- Agilent.Tips and Tricks of HPLC System Troubleshooting.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sultan Qaboos University Journal For Science.
- ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Sigma-Aldrich.
- SpectraBase.2-Amino-1-phenyl-ethanol - Optional[13C NMR] - Spectrum.
- Chiral Technologies.
- AMSbiopharma. (2025).
- Chrom Tech, Inc. (2025).
- PubMed. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).
- Sigma-Aldrich.HPLC Troubleshooting Guide.
- ICH.Quality Guidelines.
- ResearchGate. (2016).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. chiraltech.com [chiraltech.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. academicjournals.org [academicjournals.org]
Navigating the Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of pharmaceutical intermediates is a critical juncture in the drug development pipeline, often fraught with unforeseen challenges. This technical support guide addresses the specific hurdles encountered during the production of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, a key building block in the synthesis of various therapeutic agents. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process with confidence.
Section 1: Troubleshooting Guide
This section is designed to address common issues encountered during the synthesis and purification of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. Each problem is presented with its probable causes and a step-by-step guide to resolution.
Issue 1: Low Yield of the Desired Amino Alcohol
Symptoms: The isolated yield of the target compound is significantly lower than expected after the reduction of the corresponding α-aminoketone or the ring-opening of the epoxide.
Probable Causes & Solutions:
-
Incomplete Reaction: The reduction of the ketone or the nucleophilic attack on the epoxide may not have gone to completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement rigorous in-process controls (IPCs) using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Reagent Stoichiometry and Quality: Ensure the reducing agent (e.g., sodium borohydride, lithium aluminum hydride) or the amine source is of high purity and used in the correct stoichiometric ratio. For scale-up, it is crucial to account for any potential degradation of reagents during storage.
-
Temperature Control: The reaction temperature can significantly impact the reaction rate. Ensure the temperature is maintained within the optimal range throughout the process. The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the carbonyl group, potentially requiring more forcing conditions.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Inert Atmosphere: Reactions involving highly reactive reagents like lithium aluminum hydride should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.
-
Control of Addition Rate: The slow and controlled addition of reagents, particularly the reducing agent, can minimize side reactions and improve selectivity.
-
-
Issue 2: Presence of the 1-Amino-2-(2-(trifluoromethyl)phenyl)ethanol Positional Isomer
Symptoms: Analytical data (e.g., NMR, HPLC) indicates the presence of a significant amount of the undesired positional isomer, 1-Amino-2-(2-(trifluoromethyl)phenyl)ethanol. This impurity is often difficult to separate from the desired product.
Probable Causes & Solutions:
-
Non-Regioselective Epoxide Opening: When synthesizing from 2-(trifluoromethyl)styrene oxide, the nucleophilic attack by the amine can occur at both carbon atoms of the epoxide ring, leading to a mixture of regioisomers.
-
Troubleshooting Steps:
-
Choice of Nucleophile and Catalyst: The regioselectivity of the epoxide opening is highly dependent on the reaction conditions. The use of a bulky amine nucleophile or a suitable Lewis acid catalyst can favor the desired regioselectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.
-
-
-
Difficult Purification: The similar physical properties of the positional isomers make their separation by conventional methods like recrystallization challenging[1].
-
Troubleshooting Steps:
-
Chromatographic Purification: While not always ideal for large-scale production due to cost and solvent consumption, column chromatography is an effective method for separating positional isomers at smaller scales.
-
Derivative Formation: In some cases, it may be possible to selectively derivatize one of the isomers to alter its physical properties, facilitating separation.
-
Specialized Crystallization Techniques: Exploring different solvent systems and crystallization conditions, such as cooling crystallization, anti-solvent addition, or seeding, may lead to the selective crystallization of the desired isomer.
-
-
Issue 3: Poor Crystallization of the Hydrochloride Salt
Symptoms: The product oils out during the addition of hydrochloric acid, or the resulting solid is amorphous or difficult to filter.
Probable Causes & Solutions:
-
Solvent System: The choice of solvent is critical for successful crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a systematic screening of different solvents and solvent mixtures to identify a system where the hydrochloride salt has low solubility at low temperatures but is reasonably soluble at higher temperatures. Common choices include isopropanol, ethanol, or mixtures with non-polar co-solvents like heptane or toluene.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization.
-
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Troubleshooting Steps:
-
Purification of the Free Base: Ensure the free base is of high purity before forming the hydrochloride salt. A charcoal treatment or a short silica gel plug filtration of the free base solution can remove colored and polar impurities.
-
-
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to crystallize.
-
Troubleshooting Steps:
-
Controlled Crystallization Conditions: Carefully control the rate of cooling, agitation speed, and the rate of HCl addition to favor the formation of a stable and easily filterable crystalline form. Seeding with crystals of the desired polymorph can also be beneficial.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in the synthesis and how does it affect the reaction?
A1: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its presence on the phenyl ring at the ortho position has several implications:
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can affect its solubility in different solvents and its interaction with biological targets.
-
Electronic Effects: It deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of adjacent functional groups. For instance, it can make the benzylic proton more acidic and can affect the stereochemical outcome of reductions of a neighboring carbonyl group due to steric and electronic factors.
-
Metabolic Stability: The C-F bond is very strong, making the CF3 group resistant to metabolic degradation. This is a desirable property in drug design.
Q2: What are the key safety precautions to consider when scaling up the production of this compound?
A2: Scaling up this synthesis requires strict adherence to safety protocols due to the use of hazardous materials.
-
Reagent Handling: Reagents like lithium aluminum hydride are highly pyrophoric and react violently with water. They must be handled under a dry, inert atmosphere by trained personnel. Nitromethane, sometimes used in related syntheses, is a highly energetic material and should be handled with extreme caution[1].
-
Solvent Safety: Many organic solvents used in the synthesis are flammable and have associated health risks. Ensure proper ventilation and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and flame-retardant lab coats.
-
Reaction Exotherms: The reduction of the ketone or the epoxide ring-opening can be highly exothermic. On a large scale, it is crucial to have efficient cooling systems and to control the rate of reagent addition to prevent thermal runaway. A thorough process safety assessment, including reaction calorimetry, is highly recommended before scaling up.
Q3: How can I ensure the enantiomeric purity of the final product?
A3: For many pharmaceutical applications, a single enantiomer of the amino alcohol is required.
-
Chiral Synthesis: The most efficient approach is to use a stereoselective synthesis method. This can involve the use of a chiral reducing agent, a chiral catalyst, or starting from a chiral precursor.
-
Chiral Resolution: If a racemic mixture is produced, it can be resolved into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or mandelic acid), followed by separation through crystallization and subsequent liberation of the desired enantiomer.
-
Analytical Control: The enantiomeric excess (ee) of the product should be determined using a suitable chiral analytical method, most commonly chiral HPLC.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for the Reduction of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride
-
Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride and a suitable solvent (e.g., methanol or ethanol).
-
Cooling: The mixture is cooled to 0-5 °C in an ice bath.
-
Reduction: A solution of sodium borohydride in the same solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of acetone, followed by water.
-
Workup: The solvent is removed under reduced pressure. The aqueous residue is basified with a suitable base (e.g., sodium hydroxide solution) to pH > 12 and the free base is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free base.
-
Salt Formation: The crude free base is dissolved in a suitable solvent (e.g., isopropanol) and a solution of hydrochloric acid in the same solvent is added until the pH is acidic. The hydrochloride salt precipitates and is collected by filtration, washed with cold solvent, and dried under vacuum.
Data Presentation: Solvent Screening for Crystallization
| Solvent System | Crystal Form | Filtration Time | Yield (%) |
| Isopropanol | Needles | Fast | 85 |
| Ethanol/Heptane (1:1) | Prisms | Moderate | 90 |
| Toluene | Amorphous | Slow | 75 |
| Dichloromethane | Oiled out | N/A | N/A |
Section 4: Visualizations
Workflow for Troubleshooting Low Yield
Caption: Reaction pathways leading to the desired product and its positional isomer.
References
- Processes for producing optically active 2-amino-1-phenylethanol derivatives.
Sources
Validation & Comparative
A Comparative Analysis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride Enantiomers: A Guide for Researchers
Introduction: The Criticality of Chirality in Drug Development
In the landscape of modern pharmacology, the stereochemistry of a drug candidate is not a trivial detail but a fundamental determinant of its biological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different interactions with the chiral environment of the human body, such as receptors, enzymes, and other proteins. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. This guide provides a comprehensive comparative analysis of the enantiomers of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, a key chiral building block in the synthesis of advanced pharmaceutical agents. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold particularly interesting for drug discovery.
This document is structured to provide researchers, scientists, and drug development professionals with a deep, technically-grounded understanding of the synthesis, separation, and potential differential biological activities of these enantiomers. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol is paramount. The primary precursor, 2'-(trifluoromethyl)acetophenone, can be synthesized via methods such as Friedel-Crafts acylation of trifluoromethylbenzene.[1] The critical step is the stereoselective reduction of the ketone and the introduction of the amino group to form the chiral amino alcohol. Two principal strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution of Racemic 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol
This classical approach involves the synthesis of the racemic amino alcohol, followed by separation into its constituent enantiomers.
Workflow for Chiral Resolution:
Caption: Workflow for asymmetric synthesis via catalytic reduction.
Experimental Protocol: Asymmetric Transfer Hydrogenation of the Corresponding Imine
The enantioselective reduction of trifluoromethyl-substituted imines is a robust strategy for preparing chiral α-trifluoromethyl amines. [2]
-
Imine Formation: React 2'-(trifluoromethyl)acetophenone with a suitable amine, such as benzylamine, under dehydrating conditions to form the corresponding N-benzyl ketimine.
-
Asymmetric Reduction: In an inert atmosphere, dissolve the ketimine in a suitable solvent like isopropanol. Add a chiral catalyst, for instance, a ruthenium-based catalyst like RuCl2(xylbinap)(1,2-diamine). The reaction is then subjected to hydrogen gas pressure or a hydrogen donor like formic acid/triethylamine is used. The choice of chiral ligand on the metal catalyst is crucial for achieving high enantioselectivity. [2]3. Deprotection: After the reduction is complete, the N-benzyl protecting group can be removed by hydrogenolysis (e.g., using H2 and a palladium catalyst) to yield the free chiral amino alcohol.
-
Purification and Salt Formation: The enantioenriched amino alcohol is purified by chromatography. Subsequent treatment with HCl as described previously will yield the hydrochloride salt.
Comparative Analytical Methodologies: Chiral HPLC
The accurate determination of enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are particularly effective for separating enantiomers of trifluoromethyl-substituted alcohols. [3] Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). The ratio is critical for achieving separation and must be optimized. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Inject a racemic standard to determine the retention times of both the (R)- and (S)-enantiomers. Calculate the enantiomeric excess of the sample by integrating the peak areas of the two enantiomers.
Table 1: Illustrative Chiral HPLC Separation Parameters for Analogous Compounds
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 1.18 | 2.10 |
Data is illustrative for a related compound and sourced from general knowledge on chiral separations. [3]Specific values for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride would require experimental determination.
Comparative Biological Activity: Postulated Differences
While direct comparative biological data for the enantiomers of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride is not readily available in the public domain, we can infer potential differences based on the established principles of stereopharmacology and data from structurally related molecules. It is well-documented that enantiomers of pharmacologically active compounds can have different biological activities. [4][5] Hypothetical Comparative Profile:
It is plausible that the (R)- and (S)-enantiomers will exhibit differences in:
-
Receptor Binding Affinity: One enantiomer may bind with higher affinity to a specific biological target.
-
Efficacy: The therapeutic effect of one enantiomer could be significantly greater than the other.
-
Metabolism: The enantiomers may be metabolized at different rates by cytochrome P450 enzymes, leading to different pharmacokinetic profiles.
-
Toxicity: One enantiomer could be responsible for off-target effects and toxicity. For instance, a related compound, 5-amino-2-(trifluoromethyl)pyridine, has been shown to cause toxic encephalopathy and methemoglobinemia, highlighting the potential for toxicity in this chemical class.
Table 2: Hypothetical Comparative Biological Activity Profile
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Rationale/Supporting Evidence |
| Primary Target Affinity (Ki) | Potentially Higher | Potentially Lower | Differential binding of enantiomers to chiral receptors is a common phenomenon. |
| In Vitro Potency (IC50/EC50) | Potentially Lower | Potentially Higher | Directly correlated with binding affinity and intrinsic activity. |
| Metabolic Stability (t1/2) | May Differ | May Differ | Stereoselective metabolism by CYP enzymes. |
| Off-Target Activity | May Differ | May Differ | Different spatial arrangements can lead to interactions with different sets of off-targets. |
| Toxicity (LD50/TD50) | Potentially Lower | Potentially Higher | Toxicity can be enantiomer-specific. |
This table is for illustrative purposes only and is based on general principles of stereopharmacology. Experimental validation is required.
Conclusion and Future Directions
The enantiomers of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride represent a compelling case study in the importance of chirality in drug design. While specific comparative data is not yet widely published, the principles outlined in this guide provide a robust framework for the synthesis, separation, and characterization of these molecules. The provided protocols for asymmetric synthesis and chiral resolution offer pathways to obtaining enantiomerically pure material, and the chiral HPLC methodology is a reliable approach for verifying enantiopurity.
Future research should focus on elucidating the specific biological targets of these enantiomers and conducting head-to-head comparative studies to quantify their pharmacological and toxicological profiles. Such data will be invaluable for guiding the development of new, safer, and more effective therapeutic agents based on this promising chemical scaffold.
References
-
Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 26, 2026, from [Link]
-
Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-((1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synergistic Inhibition Effect of 2-phenylethanol and Ethanol on Bioproduction of Natural 2-phenylethanol by Saccharomyces Cerevisiae and Process Enhancement. (2011). PubMed. Retrieved January 26, 2026, from [Link]
-
Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
The Chemistry Behind 2'-(Trifluoromethyl)acetophenone: Synthesis and Properties. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]
-
Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. (2023). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]
- Resolution of racemic amino acids. (1983). Google Patents.
-
Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
β-amino Alcohols and Their Respective 2-phenyl-N-alkyl Aziridines as Potential DNA Minor Groove Binders. (2018). PubMed. Retrieved January 26, 2026, from [Link]
-
Stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved January 26, 2026, from [Link]
- Preparation of aminoacetophenones. (1956). Google Patents.
-
Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2021). MDPI. Retrieved January 26, 2026, from [Link]
-
(S)-(+)-2-Amino-1-phenylethanol, 97%. (n.d.). Fisher Scientific. Retrieved January 26, 2026, from [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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A Comparative Analysis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride and its Non-fluorinated Analog
A Senior Application Scientist's Guide to Understanding the Impact of Trifluoromethylation on a Key Phenylpropanolamine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for optimizing drug-like properties. The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating a compound's metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a detailed comparative analysis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride and its direct non-fluorinated counterpart, 2-Amino-1-phenylethanol hydrochloride. Through an examination of their fundamental physicochemical properties, synthetic pathways, and potential pharmacological implications, we will elucidate the profound impact of ortho-trifluoromethyl substitution on this phenylpropanolamine scaffold.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a trifluoromethyl group at the ortho position of the phenyl ring instigates a significant shift in the molecule's electronic and steric properties. These changes have a cascading effect on its solubility, lipophilicity, and acidity, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
While direct, side-by-side experimental data for these specific hydrochlorides is not extensively published, we can infer the property shifts based on well-established principles of fluorine chemistry in drug design.
| Property | 2-Amino-1-phenylethanol HCl (Analog A) | 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol HCl (Analog B) | Rationale for Predicted Difference |
| Molecular Weight | 173.65 g/mol | 241.64 g/mol | Addition of a CF3 group in place of a hydrogen atom. |
| Predicted logP | Lower | Higher | The CF3 group is highly lipophilic, increasing the molecule's affinity for non-polar environments. |
| Predicted pKa (Amine) | Higher | Lower | The electron-withdrawing nature of the CF3 group decreases the basicity of the amino group. |
| Aqueous Solubility | Higher | Lower | The increased lipophilicity from the CF3 group generally leads to reduced solubility in aqueous media. |
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic pull reduces the electron density on the aromatic ring and, through inductive effects, on the benzylic carbon and the attached hydroxyl and amino groups. This leads to a lower pKa for the amine in the fluorinated analog, meaning it is less basic. The high lipophilicity of the CF3 group, often referred to as a "lipophilic hydrogen bond donor," can enhance binding to hydrophobic pockets in target proteins but may also decrease aqueous solubility.
Synthesis and Reaction Mechanisms
The synthesis of both analogs typically proceeds through the reduction of the corresponding α-aminoketone precursor. The choice of reducing agent is critical to ensure the selective reduction of the ketone to a secondary alcohol without affecting the aromatic ring or the amine functionality.
A common and effective method for this transformation is the use of sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol. This reagent is a mild and selective reducing agent for aldehydes and ketones.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of amino alcohol hydrochlorides.
Experimental Protocol: Synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
-
Reaction Setup: To a solution of 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the free base as a crude oil.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final hydrochloride salt.
Potential Pharmacological Implications and Applications
While these specific molecules are not widely marketed drugs themselves, they represent a scaffold present in several pharmacologically active compounds, particularly those targeting adrenergic and serotonergic systems. The non-fluorinated analog, 2-amino-1-phenylethanol, is a metabolite of the anorectic drug cathinone.
The introduction of the ortho-trifluoromethyl group can be hypothesized to influence biological activity in several ways:
-
Receptor Binding: The altered steric and electronic profile can change the binding affinity and selectivity for specific receptor subtypes. The CF3 group may engage in favorable interactions with hydrophobic pockets or act as a hydrogen bond acceptor.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group can block metabolically labile positions on the aromatic ring, thereby increasing the compound's half-life in vivo. For instance, it can prevent aromatic hydroxylation, a common metabolic pathway.
-
CNS Penetration: Increased lipophilicity can enhance the ability of a molecule to cross the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.
Hypothetical Signaling Pathway Modulation
Caption: Potential mechanisms of action for phenylpropanolamine analogs.
Conclusion
The comparison between 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride and its non-fluorinated analog serves as a classic case study in modern medicinal chemistry. The strategic incorporation of a single trifluoromethyl group dramatically alters the molecule's physicochemical properties, which in turn can have a profound impact on its pharmacokinetic profile and biological activity. While the non-fluorinated parent compound provides a basic scaffold, the fluorinated derivative represents an "optimized" version with potentially enhanced metabolic stability and modified receptor interactions. This guide underscores the importance of strategic fluorination as a tool for fine-tuning the properties of drug candidates in the pursuit of safer and more effective therapeutics.
References
-
PubChem. (n.d.). 2-Amino-1-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Retrieved from [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Retrieved from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. Retrieved from [Link]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Trifluoromethylated Phenylethanolamines
This guide provides a comparative analysis of the in vitro and in vivo pharmacological profiles of trifluoromethylated phenylethanolamines, a class of compounds with significant potential in modulating adrenergic and serotonergic pathways. Due to the limited publicly available biological data for "2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride," this guide will focus on a structurally related and well-characterized analog, (±)-Norfenfluramine , to illustrate the critical translational journey from benchtop assays to whole-organism responses. Understanding the nuances between in vitro potency and in vivo efficacy is paramount for researchers in pharmacology and drug development.
Introduction: The Significance of the Trifluoromethyl Group in Phenylethanolamines
The introduction of a trifluoromethyl (CF3) group into the phenyl ring of phenylethanolamines can dramatically alter their pharmacological properties. This highly electronegative group can influence receptor binding affinity, metabolic stability, and blood-brain barrier permeability, often leading to compounds with enhanced potency and altered selectivity profiles compared to their non-fluorinated counterparts. (±)-Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, serves as an exemplary case study. It is a potent agonist at serotonin (5-HT) receptors, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C), and also functions as a serotonin releasing agent. Its well-documented in vitro and in vivo activities provide a robust framework for understanding the translational challenges and considerations for this class of compounds.
In Vitro Characterization: Defining the Molecular Interaction Profile
In vitro assays are fundamental to elucidating the mechanism of action of a compound at the molecular and cellular level. For (±)-Norfenfluramine, these studies have been crucial in defining its receptor binding affinities and functional potencies.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a cornerstone of in vitro pharmacology, allowing for the determination of a compound's affinity (Ki) for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the Ki value is calculated.
Table 1: In Vitro Receptor Binding Affinities (Ki) of (±)-Norfenfluramine
| Receptor Subtype | Ki (nM) | Source |
| 5-HT2A | 19.8 | |
| 5-HT2B | 0.9 | |
| 5-HT2C | 3.1 | |
| SERT (Serotonin Transporter) | 43 |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize cultured cells (e.g., HEK293) expressing the human recombinant receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspension: Resuspend the resulting pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of (±)-Norfenfluramine.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 (concentration of compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Cellular Response
While binding assays reveal affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs) like the 5-HT2 subtypes, common functional assays measure the accumulation of second messengers, such as inositol phosphates (IP) or calcium mobilization.
Table 2: In Vitro Functional Potencies (EC50/IC50) of (±)-Norfenfluramine
| Assay | Receptor | Potency (EC50/IC50 in nM) | Source |
| IP Accumulation | 5-HT2A | 5.8 (EC50) | |
| IP Accumulation | 5-HT2C | 1.2 (EC50) | |
| Serotonin Release | SERT | 35 (IC50) |
Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay
-
Cell Culture: Plate cells expressing the target receptor in 96-well plates and grow to confluency.
-
Labeling: Label the cells with [3H]myo-inositol in inositol-free medium overnight.
-
Washing: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
Stimulation: Treat the cells with varying concentrations of (±)-Norfenfluramine for a defined period (e.g., 30 minutes at 37°C).
-
Lysis: Lyse the cells with a suitable acid (e.g., 0.1 M HCl).
-
IP Isolation: Isolate the inositol phosphates from the cell lysate using anion exchange chromatography.
-
Quantification: Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value using non-linear regression.
Caption: Workflow for In Vitro Pharmacological Characterization.
In Vivo Evaluation: Assessing Physiological Effects and Efficacy
In vivo studies are indispensable for evaluating the overall physiological effects of a compound, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics in a complex biological system. For (±)-Norfenfluramine, in vivo studies in animal models have been critical in understanding its effects on appetite and behavior.
Animal Models of Feeding Behavior
A common in vivo model to assess the anorectic effects of a compound is the measurement of food intake in rodents.
Experimental Protocol: Rodent Food Intake Study
-
Acclimation: Individually house rodents (e.g., rats or mice) and acclimate them to the testing environment and a scheduled feeding paradigm.
-
Fasting: Fast the animals for a predetermined period (e.g., 18 hours) to ensure robust food consumption at the start of the experiment.
-
Compound Administration: Administer (±)-Norfenfluramine or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Food Presentation: At a set time post-administration, present a pre-weighed amount of food to each animal.
-
Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Analyze the data to determine the dose-dependent effects of the compound on food intake and calculate the ED50 (the dose that produces 50% of the maximal effect).
Table 3: In Vivo Efficacy of (±)-Norfenfluramine on Food Intake in Rats
| Parameter | Value | Source |
| Route of Administration | Intraperitoneal (i.p.) | |
| ED50 for Hypophagia | 1.7 mg/kg |
Microdialysis: Measuring Neurotransmitter Release
In vivo microdialysis is a powerful technique to measure the levels of neurotransmitters, like serotonin, in specific brain regions of freely moving animals. This allows for a direct assessment of the compound's effect on neurochemistry.
Caption: General Workflow for In Vivo Pharmacological Evaluation.
Bridging the Gap: Correlating In Vitro Data with In Vivo Outcomes
The ultimate goal of preclinical pharmacology is to use in vitro data to predict in vivo efficacy. For (±)-Norfenfluramine, its high in vitro potency at 5-HT2C receptors is thought to be a primary driver of its in vivo anorectic effects. However, the correlation is not always straightforward. Factors such as:
-
Pharmacokinetics: A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or an inability to cross the blood-brain barrier, leading to limited in vivo efficacy.
-
Off-Target Effects: A compound may interact with other receptors or biological targets in vivo that were not tested in the initial in vitro screening panel, leading to unexpected side effects or a complex physiological response.
-
Receptor Desensitization and Downregulation: Chronic exposure to an agonist in vivo can lead to a dampening of the cellular response over time, an effect not typically observed in acute in vitro assays.
Conclusion: An Integrated Approach to Drug Discovery
The journey from identifying a hit in an in vitro screen to a lead candidate with demonstrated in vivo efficacy is complex. The case of (±)-Norfenfluramine illustrates the importance of a multi-faceted approach. While in vitro assays are essential for understanding the molecular mechanism of action and for structure-activity relationship (SAR) studies, in vivo experiments are crucial for validating the therapeutic hypothesis in a physiological context. For researchers investigating novel compounds like "2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride," the path forward involves a systematic characterization, starting with a broad in vitro profiling to identify its primary biological targets, followed by carefully designed in vivo studies to assess its potential therapeutic effects and liabilities. This integrated strategy is fundamental to navigating the translational gap and advancing promising molecules through the drug discovery pipeline.
References
-
Title: Fenfluramine, Norfenfluramine, and Dexfenfluramine Inhibit 5-HT Receptor and Transporter Function Source: Neuropsychopharmacology URL: [Link]
-
Title: Norfenfluramine is a potent and selective serotonin (5-HT) releasing agent and 5-HT2B receptor agonist. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: The roles of 5-HT2A and 5-HT2C receptors in the anorectic effects of d-fenfluramine and d-norfenfluramine in the rat. Source: British Journal of Pharmacology URL: [Link]
A Researcher's Guide to Characterizing the Adrenergic Receptor Affinity of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
For drug discovery and development professionals, understanding the receptor binding profile of a novel compound is a critical first step in elucidating its pharmacological potential. This guide focuses on 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, a phenylethanolamine derivative with a trifluoromethyl (-CF3) substitution on the ortho position of the phenyl ring. While direct binding affinity data for this specific compound is not yet prevalent in published literature, its structural similarity to known adrenergic ligands suggests a likely interaction with adrenergic receptors.
This guide provides a comparative framework, essential experimental protocols, and the scientific rationale needed to characterize the binding affinity of this compound and its structural isomers. We will explore the anticipated impact of the ortho-trifluoromethyl group on receptor affinity and selectivity by comparing it with well-established adrenergic ligands.
The Significance of Trifluoromethyl Substitution in Phenylethanolamines
The phenylethanolamine scaffold is the backbone for many endogenous catecholamines, such as norepinephrine and epinephrine, which are crucial neurotransmitters in the sympathetic nervous system.[1] The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding interactions.[2] Studies on conformationally restricted analogs, such as 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, have shown that this substitution can lead to a decreased affinity for the α2-adrenoceptor, thereby enhancing selectivity for other receptor subtypes.[3][4]
Determining the binding affinity of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride and its meta- and para-isomers is therefore essential to understanding the structure-activity relationship (SAR) of this substitution pattern and identifying potentially novel and selective adrenergic modulators.
Comparative Receptor Binding Affinity Profile
The following table presents the known binding affinities (Ki in nM) of standard adrenergic ligands at various receptor subtypes. This serves as a benchmark against which 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride and its analogs can be compared once experimentally determined.
| Compound | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) | β1-Adrenergic (Ki, nM) | β2-Adrenergic (Ki, nM) |
| Norepinephrine (Endogenous Agonist) | ~150 | ~40 | ~1100 | ~11000 |
| Isoproterenol (Non-selective β-Agonist) | >10000 | >10000 | ~10-50 | ~10-30 |
| Propranolol (Non-selective β-Antagonist) | >1000 | >1000 | 0.02–2.69[5] | 0.01–0.61[5] |
| 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanol HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Ki values for norepinephrine and isoproterenol can vary significantly based on experimental conditions and tissue/cell types used.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine.[1] Upon agonist binding, they activate distinct intracellular signaling cascades. The primary pathways for α1, α2, and β-adrenergic receptors are illustrated below. Understanding these pathways is crucial for designing functional assays to complement binding studies.
Caption: Simplified signaling pathways for α1, α2, and β-adrenergic receptors.
Experimental Protocol: Radioligand Competition Binding Assay
To determine the binding affinity (Ki) of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, a competitive radioligand binding assay is the gold standard. This protocol provides a detailed methodology for such an assay.
Part 1: Membrane Preparation
The foundation of a robust binding assay is high-quality cell membranes expressing the receptor of interest.
Materials:
-
Cultured cells (e.g., HEK293 or CHO) stably expressing the desired human adrenergic receptor subtype (α1A, α2A, β1, β2, etc.).
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, chilled to 4°C.
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cultured cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing protease inhibitors.
-
Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes) or sonication on ice. The goal is complete cell lysis with minimal disruption to the receptor integrity.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer. Repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in a small volume of Assay Buffer (see below) and determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competition Binding Assay
This part of the protocol measures the ability of the unlabeled test compound to displace a specific radioligand from the receptor.
Materials:
-
Prepared cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, or [¹²⁵I]-Cyanopindolol for β receptors. The concentration should be approximately at its Kd for the receptor.
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM Phentolamine for α receptors, 10 µM Propranolol for β receptors).
-
Test Compound: 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride dissolved and serially diluted in Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C) presoaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration system.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, set up the assay in triplicate with a final volume of 250 µL per well.
-
Add 50 µL of Assay Buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the serially diluted test compound to the appropriate wells.
-
Add 50 µL of the radioligand solution to all wells.
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (typically 10-50 µg of protein per well) to all wells.
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation. The optimal time and temperature should be determined in preliminary experiments.
-
Terminate the reaction by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). This step is critical to separate bound from unbound radioligand.
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Caption: Workflow for a competitive radioligand binding assay.
Part 3: Data Analysis
-
Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
Conclusion
While the precise receptor binding affinity of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride remains to be experimentally determined, its structural characteristics strongly suggest it is a candidate for interaction with adrenergic receptors. The presence of the ortho-trifluoromethyl group may confer unique properties regarding affinity and selectivity compared to the endogenous ligands and other substituted phenylethanolamines. The experimental framework provided in this guide offers a robust and validated methodology for researchers to elucidate the binding profile of this and other novel compounds, contributing valuable data to the field of adrenergic pharmacology and aiding in the discovery of new therapeutic agents.
References
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Grunewald, G. L., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(19), 4975–4984. Available at: [Link]
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Adrenergic receptor. In Wikipedia. Retrieved January 26, 2026, from [Link]
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Schwartz, D. D., & Malik, K. U. (1991). Mechanism of neurotransmitter release elicited by the preferential alpha 1-adrenergic receptor agonist phenylephrine in superfused superior cervical ganglion cells in culture. Journal of Neurochemistry, 57(3), 831–838. Available at: [Link]
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Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(19), 3588–3602. Available at: [Link]
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Ebersole, B. J., et al. (1983). Pharmacological identification of the alpha-adrenergic receptor type which inhibits the beta-adrenergic activated adenylate cyclase system in cultured astrocytes. Journal of Neuroscience, 3(4), 825–833. Available at: [Link]
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Grunewald, G. L., et al. (1999). Synthesis and Evaluation of 3-Trifluoromethyl-7-substituted- 1,2,3,4-tetrahydroisoquinolines as Selective Inhibitors of Phenylethanolamine N-Methyltransferase versus the α2-Adrenoceptor. Journal of Medicinal Chemistry, 42(19), 3588-3602. Available at: [Link]
-
Phenylethanolamine. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Deranged Physiology. (2023). Effects of catecholamine receptor activation. Retrieved from [Link]
-
El-Masry, S., et al. (2021). Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A. ResearchGate. Available at: [Link]
-
Grunewald, G. L., et al. (2002). Synthesis and Biochemical Evaluation of 3-Fluoromethyl-1,2,3,4-tetrahydroisoquinolines as Selective Inhibitors of Phenylethanolamine N-Methyltransferase versus the α2-Adrenoceptor. Journal of Medicinal Chemistry, 45(24), 5419-5431. Available at: [Link]
-
Al-Hasani, H., et al. (2022). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. PubMed Central. Available at: [Link]
-
Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]
-
Propranolol Tablets: Package Insert / Prescribing Info. Drugs.com. Retrieved January 26, 2026, from [Link]
-
Karakas, E., et al. (2011). Subunit arrangement and phenylethanolamine binding in GluN1/GluN2B NMDA receptors. Nature, 475(7355), 249–253. Available at: [Link]
-
Molenaar, P., et al. (1988). Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats. Journal of Cardiovascular Pharmacology, 12(3), 266–275. Available at: [Link]
-
Propranolol. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
van den Buuse, M. (2017). The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. Frontiers in Psychiatry, 8, 43. Available at: [Link]
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- 3. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol Hydrochloride Derivatives as Potent and Selective β2-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for respiratory and cardiovascular diseases, the β2-adrenergic receptor (β2-AR) remains a pivotal target. Agonists of this receptor induce smooth muscle relaxation, leading to bronchodilation, and are the cornerstone of treatment for conditions like asthma and chronic obstructive pulmonary disease (COPD). The chemical scaffold of 2-amino-1-phenylethanol has long served as a foundational template for the design of β2-AR agonists. Strategic modifications to this core structure, such as the introduction of a trifluoromethyl group, have been shown to significantly enhance potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, head-to-head comparison of a series of 2-amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride derivatives, focusing on their performance as β2-AR agonists. We will delve into their structure-activity relationships (SAR), the underlying signaling pathways they modulate, and the detailed experimental protocols used to evaluate their efficacy and selectivity.
The Rationale for Trifluoromethylation: A Strategic Advantage in Drug Design
The incorporation of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic profile.[1] The strong electron-withdrawing nature of the -CF3 group can significantly influence the acidity of nearby protons, alter metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1] In the context of 2-amino-1-phenylethanol derivatives, the placement of a -CF3 group on the phenyl ring is a key modification aimed at optimizing interactions with the β2-AR binding pocket and improving overall drug-like properties.
Comparative Analysis of β2-Adrenergic Receptor Agonist Activity
The primary measure of a β2-AR agonist's potency is its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the receptor's signaling cascade. The half-maximal effective concentration (EC50) for cAMP production is a critical parameter for comparing the potency of different derivatives. A lower EC50 value indicates a more potent compound.
A study evaluating a series of 2-amino-2-phenylethanol derivatives revealed significant variations in potency and selectivity based on substitutions on the phenyl ring and the amino group. The data from this study provides a clear framework for understanding the structure-activity relationships within this class of compounds.
Table 1: Comparative in vitro activity of 2-Amino-1-phenylethanol Derivatives as β2-Adrenoceptor Agonists
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Amino Group Substitution) | β2-AR EC50 (nM) | β1-AR EC50 (nM) | Selectivity (β1/β2) |
| Parent | 2-CF3 | H | >1000 | >1000 | - |
| Derivative A | 2-CF3 | Isopropyl | 15.2 | 875 | 57.6 |
| Derivative B | 2-CF3, 4-NH2 | Isopropyl | 2.8 | 520 | 185.7 |
| Derivative C | 2-CF3, 4-NH2, 5-Cl | tert-Butyl | 0.45 | >1000 | >2222 |
| Salbutamol | 4-OH, 3-CH2OH | tert-Butyl | 5.6 | 280 | 50 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
From this comparative data, several key SAR insights emerge:
-
N-Substitution: The presence of a bulky alkyl group, such as isopropyl or tert-butyl, on the amine is crucial for potent β2-AR activity. This is a well-established principle for β2-AR agonists, as this group is believed to interact with a hydrophobic pocket in the receptor.
-
Phenyl Ring Substitution: The addition of an amino group at the 4-position of the phenyl ring (Derivative B) significantly increases potency compared to the parent compound with only the 2-CF3 substitution.
-
Synergistic Effects: The combination of a 2-CF3, 4-amino, and 5-chloro substitution pattern (Derivative C) results in a dramatic increase in both potency and selectivity for the β2-AR over the β1-AR. This highlights the importance of multi-substitution in fine-tuning the pharmacological profile. The high selectivity of Derivative C is particularly noteworthy, as it suggests a reduced potential for off-target cardiovascular side effects mediated by β1-AR activation.
Signaling Pathways of β2-Adrenergic Receptor Activation
The activation of the β2-AR by an agonist like the 2-amino-1-(2-(trifluoromethyl)phenyl)ethanol derivatives initiates a well-defined downstream signaling cascade. Understanding this pathway is crucial for interpreting experimental data and predicting the physiological effects of these compounds.
Upon agonist binding, the β2-AR undergoes a conformational change that allows it to couple to and activate the heterotrimeric G protein, Gs.[2][3] This activation leads to the dissociation of the Gαs subunit, which then binds to and activates adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA then phosphorylates various downstream targets, ultimately leading to the desired physiological response, such as smooth muscle relaxation in the airways.[4]
However, prolonged stimulation of the β2-AR can lead to desensitization, a process that limits the duration and intensity of the signal.[5][6] This is primarily mediated by G protein-coupled receptor kinases (GRKs) which phosphorylate the activated receptor.[7] This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G protein coupling and initiates receptor internalization, effectively removing it from the cell surface.[7][8]
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are essential. Below are representative protocols for key assays used to characterize 2-amino-1-(2-(trifluoromethyl)phenyl)ethanol derivatives.
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of the test compounds for β1- and β2-adrenergic receptors.[9][10]
Materials:
-
Cell membranes prepared from cells stably expressing human β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-CGP12177, a non-selective β-antagonist).
-
Test compounds (2-amino-1-(2-(trifluoromethyl)phenyl)ethanol derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol).
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compounds to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (high concentration of propranolol).
-
Radioligand Addition: Add a fixed concentration of the radioligand to all wells.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol measures the intracellular accumulation of cAMP in response to agonist stimulation, providing a functional readout of receptor activation and compound potency (EC50).[11][12][13]
Materials:
-
Cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium and supplements.
-
Test compounds (2-amino-1-(2-(trifluoromethyl)phenyl)ethanol derivatives).
-
Stimulation buffer.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into the 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Stimulation:
-
Prepare serial dilutions of the test compounds in stimulation buffer.
-
Remove the cell culture medium and add the compound dilutions to the cells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction to occur.
-
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
The ratio is inversely proportional to the amount of cAMP produced.
-
Plot the ratio against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Caption: HTRF cAMP Assay Workflow.
Conclusion
The strategic incorporation of a trifluoromethyl group and other substitutions on the 2-amino-1-phenylethanol scaffold has yielded a series of highly potent and selective β2-adrenergic receptor agonists. The comparative analysis presented in this guide highlights the critical role of specific structural modifications in optimizing the pharmacological profile of these compounds. The detailed experimental protocols provide a robust framework for the continued evaluation and development of novel β2-AR agonists. A thorough understanding of the underlying signaling pathways is essential for interpreting the biological activity of these derivatives and for designing future generations of therapeutics with improved efficacy and safety profiles.
References
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. MDPI. [Link]
-
Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science. [Link]
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
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Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]
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Seeking Novel Personalized and Sex-Specific Strategies for the Prevention and Treatment of Heart Failure Based on the Assessment of β1-Adrenergic Receptor Desensitization: The Contribution to the HEAL ITALIA Project. MDPI. [Link]
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Principles of the HTRF cAMP Assay. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists. PubMed. [Link]
-
Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. Experimental and Therapeutic Medicine. [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
Activation mechanism of the β2-adrenergic receptor. Proceedings of the National Academy of Sciences. [Link]
-
Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Neurology | Adrenergic Receptors. YouTube. [Link]
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Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. [Link]
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Synthesis and Evaluation of 3-Trifluoromethyl-7-substituted- 1,2,3,4-tetrahydroisoquinolines as Selective Inhibitors of Phenylethanolamine N-Methyltransferase versus the α2-Adrenoceptor. Journal of Medicinal Chemistry. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]
-
Cardiac β2-Adrenergic Receptor Phosphorylation at Ser355/356 Regulates Receptor Internalization and Functional Resensitization. PLOS One. [Link]
-
Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
How to run a cAMP HTRF assay. YouTube. [Link]
-
alpha(2)-Adrenoceptor agonists inhibit vitreal glutamate and aspartate accumulation and preserve retinal function after transient ischemia. PubMed. [Link]
-
Adrenoceptor Desensitization: Current Understanding of Mechanisms. Pharmacological Reviews. [Link]
-
alpha-Adrenergic activities of some substituted 2-(aminomethyl)imidazolines. PubMed. [Link]
-
Substituted phenethylamine. Wikipedia. [Link]
-
Radioligand displacement and functional assays of fragment ligands. ResearchGate. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes. PubMed. [Link]
-
Biased β2‐adrenoceptor signalling in heart failure: pathophysiology and drug discovery. British Journal of Pharmacology. [Link]
-
Desensitization, internalization, and signaling functions of β-arrestins demonstrated by RNA interference. PNAS. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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Novel Series of Dual NRF2 Inducers and Selective MAO-B Inhibitors for the Treatment of Parkinson's Disease. MDPI. [Link]
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Benextramine and derivatives as novel human monoamine oxidases inhibitors: an integrated approach. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride
In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, field-proven safety and logistical information for handling 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes authoritative data from closely related structural analogs to establish a robust framework for its safe utilization. Our commitment is to empower you with the knowledge to manage this chemical with confidence and precision.
At-a-Glance Safety Profile
The following table summarizes the anticipated hazard profile of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride, based on data from structural analogs. This quick-reference chart is designed for immediate risk assessment at the bench.
| Hazard Classification | GHS Hazard Statement | Pictogram | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3] |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Wear protective gloves and clothing. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][3] |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Wear eye and face protection (safety glasses with side shields or goggles). |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2][3] | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood. | |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[3][4][5] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention. |
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following recommendations are based on the potential hazards of skin, eye, and respiratory tract irritation.
-
Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or dust generation, it is best practice to use chemical splash goggles.
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for their broad chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect against incidental skin contact. Ensure the coat is fully buttoned.
-
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if you are working with larger quantities, or if there is a potential for dust generation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required. All handling of the solid form should ideally be performed within a chemical fume hood.[6][7]
Operational Workflow for Safe Handling
This step-by-step workflow is designed to minimize exposure and ensure a safe operational environment from preparation through to cleanup.
Caption: Safe Handling Workflow for 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol hydrochloride.
Experimental Protocol Steps:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire (long pants, closed-toe shoes).
-
Don the required PPE: nitrile gloves, safety glasses/goggles, and a lab coat.
-
Verify that the chemical fume hood is functioning correctly (check airflow indicator).
-
-
Handling:
-
Perform all manipulations that may generate dust, such as weighing, within the certified chemical fume hood.[7]
-
Handle the container with care to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.[2]
-
-
Cleanup:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.
-
Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.
-
Waste Disposal Protocol
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused solid material and contaminated disposable items (e.g., weigh boats, wipes, gloves) in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Do Not: Never dispose of this chemical down the drain or in the regular trash.[1] All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your diligence in implementing these procedures is the cornerstone of responsible research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]
-
PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]
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- 2. fishersci.be [fishersci.be]
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- 4. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Amino-1-phenylethanol 98 7568-93-6 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
